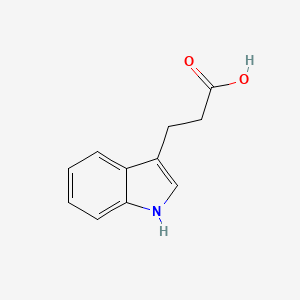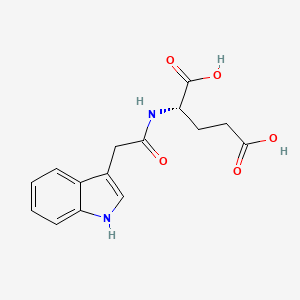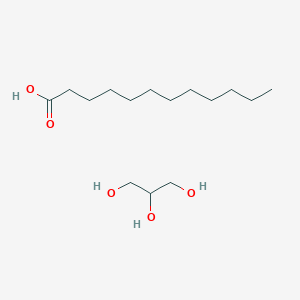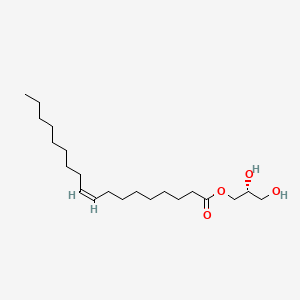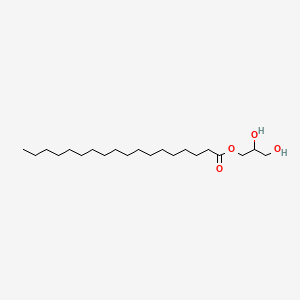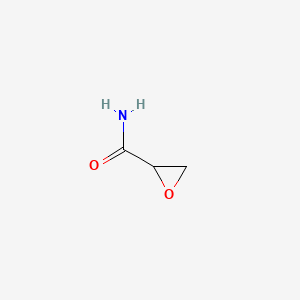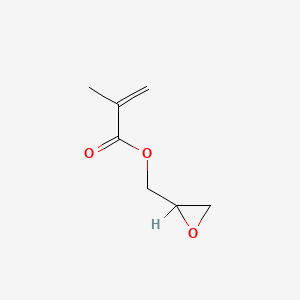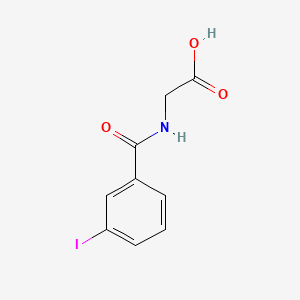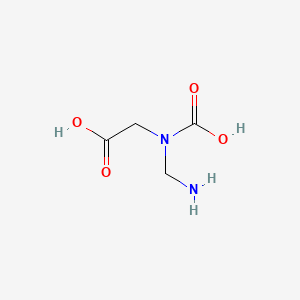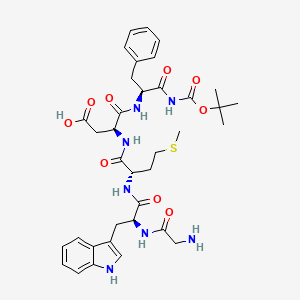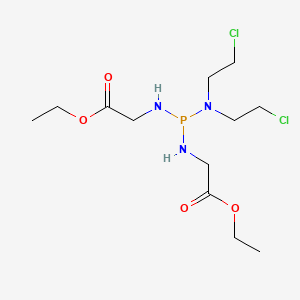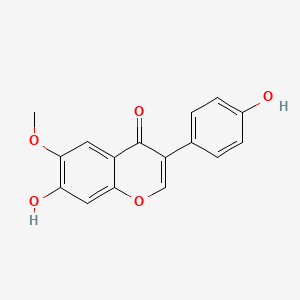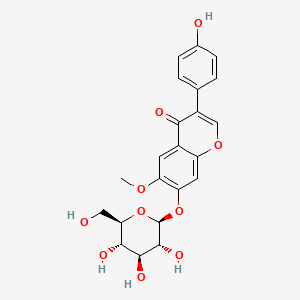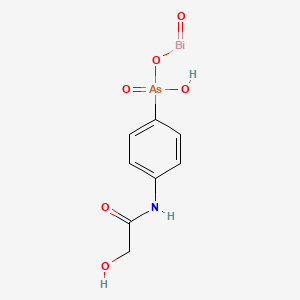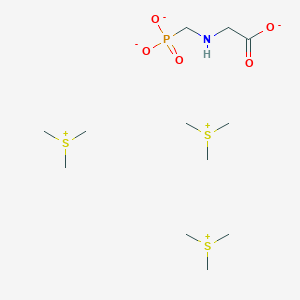
Sulfosate
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfosate and similar compounds involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of sulfosate is determined by its molecular formula, C6H16NO5PS . Further analysis of its structure would require more specific information or advanced analytical techniques .Relevant Papers There are numerous papers relevant to sulfosate and related compounds. These include papers on the formation of sulfate minerals in natural and industrial environments , the effects of sulforaphane on brain mitochondria , and the trends, growth, and future directions of MXenes . Further analysis of these papers would provide more detailed information on sulfosate and its related compounds.
Aplicaciones Científicas De Investigación
-
Scientific Field: Biomaterials
- Application Summary : Sulfonated molecules have found applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties.
- Methods of Application : This review explores the effect of sulfonation and recent innovations in biomaterial applications. It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
- Results or Outcomes : Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering challenges. They also have potential roles in advancing scientific research .
-
Scientific Field: Environmental Science
- Application Summary : Sulfate minerals, which can be formed by sulfonated molecules like Sulfosate, are characteristic of near-surface environments that are oxygenated . They are particularly found in the oxidized zones of sulfide ore bodies, oxidized hydrothermal and fumarole systems .
- Methods of Application : The formation of sulfate anion requires conditions that are oxidizing relative to those found in the deep Earth .
- Results or Outcomes : These minerals are essential in understanding the environmental conditions of Earth and beyond .
-
Scientific Field: Traditional Chinese Medicine
- Application Summary : Sulfonated molecules have been used in the field of traditional Chinese medicine . An unconventional complex, “traditional Chinese medicine” and its sulfonation method have come to the forefront after a thousand years of history .
- Methods of Application : The sulfonation process involves the biotransformation of molecules, holding significant importance as a fundamental pathway .
- Results or Outcomes : This application of sulfonated molecules has transformative potential in biomedicine .
-
Scientific Field: Synthetic Chemistry
- Application Summary : Sodium sulfinates, which can be formed by sulfonated molecules like Sulfosate, have multifaceted synthetic applications .
- Methods of Application : Sodium sulfinates can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results or Outcomes : Substantial progress has been made over the last decade in the utilization of sodium sulfinates .
Propiedades
IUPAC Name |
2-(phosphonatomethylamino)acetate;trimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.3C3H9S/c5-3(6)1-4-2-10(7,8)9;3*1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1-3H3/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAROXICLETTP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32NO5PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phosphonatomethylamino)acetate;trimethylsulfanium | |
CAS RN |
81591-81-3 | |
| Record name | Glycine, N-(phosphonomethyl)-, ion(1-), trimethylsulfonium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



